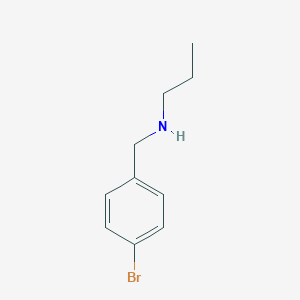

N-(4-Brombenzyl)propan-1-amin

Übersicht

Beschreibung

N-[(4-bromophenyl)methyl]propan-1-amine (NBPMA) is a chemical compound that has been increasingly studied for its various applications in scientific research. It is a derivative of the amino acid proline and is a part of the amine family. NBPMA has been used in a variety of laboratory experiments due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel: Neue Derivate

- N-{4-[(4-bromphenyl)sulfonyl]benzoyl}-L-valin und 2-{4-[(4-bromphenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-on zeigen vielversprechende Ergebnisse als antibakterielle Mittel gegen grampositive Krankheitserreger .

Lösungsmittelfreie Synthese: Propargylamine

- Grüner Ansatz: Forscher haben lösungsmittelfreie Syntheseansätze für Propargylamine über A3- und KA2-Kopplungsreaktionen untersucht .

- Kupfer-katalysierte Synthese: Tetrasubstituierte Propargylamine können unter lösungsmittelfreien Bedingungen unter Verwendung von Kupfer(II)-chlorid-Katalyse synthetisiert werden .

Organische Synthese und Reagenzien

Safety and Hazards

Wirkmechanismus

Target of Action

N-(4-Bromobenzyl)propan-1-amine is an organic compound with a wide range of applications in organic synthesis . It is often used as a reagent, as an intermediate or catalyst in chemical reactions . .

Mode of Action

It is known that it has a strong amino alkaline and can react with acid to generate salt

Pharmacokinetics

It is known that the compound has good solubility , which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Bromobenzyl)propan-1-amine. For instance, its boiling point is about 190 to 200 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Furthermore, it should be properly stored to avoid contact with harmful substances such as oxidants .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific biochemical reactions in which N-(4-Bromobenzyl)propan-1-amine is involved.

Molecular Mechanism

It is known that the compound can act as a reagent, an intermediate, or a catalyst in chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHQBWJJQFTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

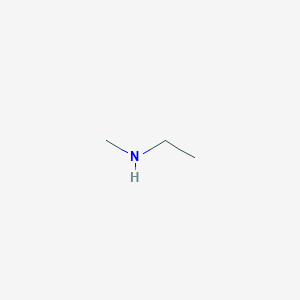

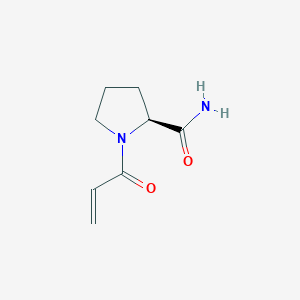

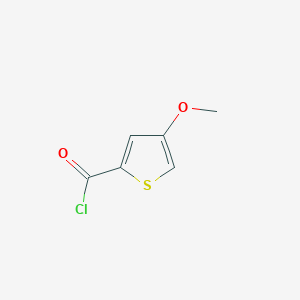

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

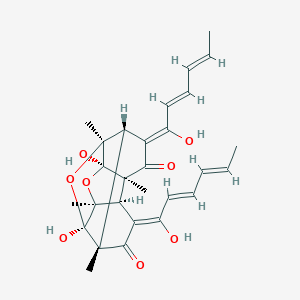

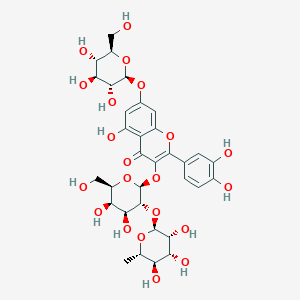

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)